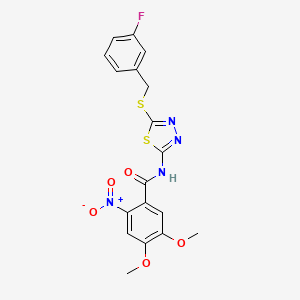
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide is a useful research compound. Its molecular formula is C18H15FN4O5S2 and its molecular weight is 450.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have shown significant therapeutic potential . They have been associated with a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .
Mode of Action
1,3,4-thiadiazole derivatives are known to disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells . This suggests that the compound might interact with its targets by interfering with their DNA replication processes.
Biochemical Pathways
Given the wide range of therapeutic activities associated with 1,3,4-thiadiazole derivatives, it can be inferred that this compound likely affects multiple biochemical pathways related to inflammation, pain, mental health, convulsions, and microbial and cancer cell growth .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they are rapidly and highly converted to their active metabolites . A gender-specific difference in the systemic exposure to similar compounds was found in rats, but no such difference was detected in incubations with human liver microsomes .
Result of Action
Given that 1,3,4-thiadiazole derivatives can disrupt dna replication processes, the result of this compound’s action might include the inhibition of bacterial and cancer cell growth .
生物活性
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic organic compound belonging to the class of thiadiazole derivatives. This compound is characterized by its complex structure that includes a thiadiazole ring and various functional groups that contribute to its biological activity. The following sections detail its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C16H17FN4O5S, with a molecular weight of approximately 396.39 g/mol. The presence of the 3-fluorobenzyl group enhances its lipophilicity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Ring : This is achieved through the cyclization of thiosemicarbazide derivatives with carbon disulfide.
- Introduction of the Fluorobenzyl Group : Nucleophilic substitution reactions using 3-fluorobenzyl halides are employed.
- Formation of the Benzamide Moiety : This involves coupling the thiadiazole intermediate with appropriate carboxylic acids or their derivatives.
Biological Activity
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that thiadiazole derivatives possess significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi, attributed to its ability to disrupt microbial cell membranes and inhibit enzyme functions essential for microbial growth.
Anticancer Properties
Studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle regulators. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines in vitro.
Anticonvulsant Activity
In animal models, compounds similar to this compound have exhibited anticonvulsant effects. The ED50 values for related compounds in the maximal electroshock (MES) test suggest potential therapeutic applications in epilepsy management.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Receptor Interaction : The compound can bind to specific receptors and modulate signaling pathways that regulate cellular functions.
- Membrane Disruption : By integrating into lipid bilayers, it can compromise membrane integrity leading to cell death.
Case Studies
- Antimicrobial Efficacy : A study published in Molecules highlighted the antimicrobial activity of thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Anticancer Research : In vitro studies reported in Cancer Letters indicated that similar thiadiazole compounds inhibited cancer cell proliferation by inducing apoptosis via mitochondrial pathways .
- Neuropharmacological Studies : Research conducted on related compounds revealed significant anticonvulsant activity in rodent models, suggesting a potential role in treating epilepsy .
属性
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O5S2/c1-27-14-7-12(13(23(25)26)8-15(14)28-2)16(24)20-17-21-22-18(30-17)29-9-10-4-3-5-11(19)6-10/h3-8H,9H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHPUPCJUCTPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














